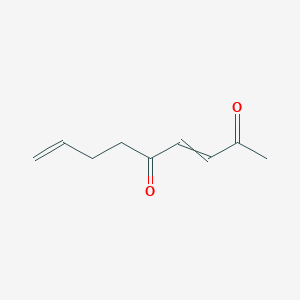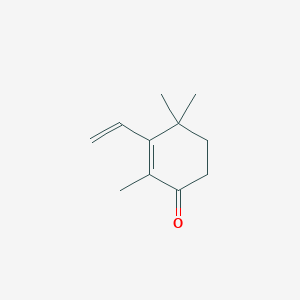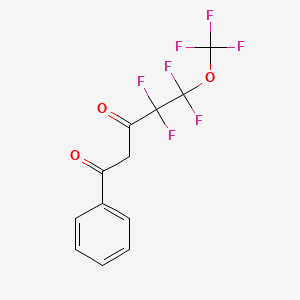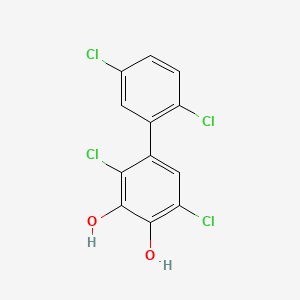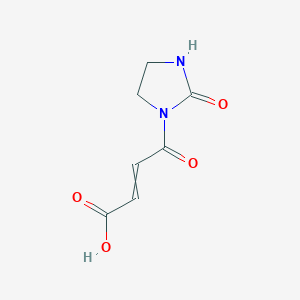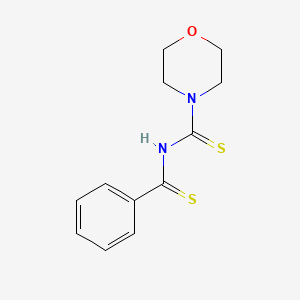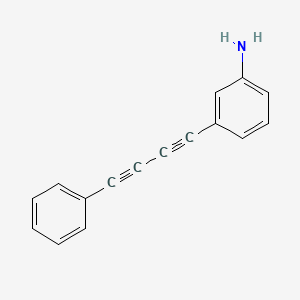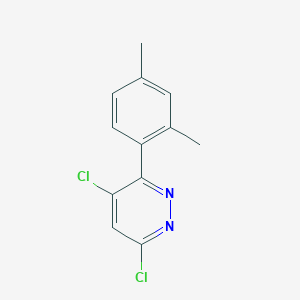![molecular formula C20H15NS B14416149 1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline CAS No. 83805-52-1](/img/structure/B14416149.png)
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline is a chemical compound with the molecular formula C20H15NS It belongs to the class of benzoquinolines, which are fused aromatic compounds containing a benzene ring fused to a quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-phenylsulfanyl-2-nitrobenzaldehyde with methylamine can lead to the formation of the desired benzoquinoline derivative through a series of condensation and cyclization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbenzo[F]quinoline: Similar structure but lacks the phenylsulfanyl group.
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline is unique due to the presence of the phenylsulfanyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it distinct from other benzoquinoline derivatives and potentially useful in specialized applications .
Propiedades
Número CAS |
83805-52-1 |
|---|---|
Fórmula molecular |
C20H15NS |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1-methyl-3-phenylsulfanylbenzo[f]quinoline |
InChI |
InChI=1S/C20H15NS/c1-14-13-19(22-16-8-3-2-4-9-16)21-18-12-11-15-7-5-6-10-17(15)20(14)18/h2-13H,1H3 |
Clave InChI |
NKDWEFNSPDDECM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphane](/img/structure/B14416070.png)
